![molecular formula C17H18ClFN2O B4843596 N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4843596.png)
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea
Overview
Description
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFTR inhibitor and is used in the study of cystic fibrosis.
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea binds to the CFTR protein and inhibits its function, leading to a decrease in chloride ion transport across cell membranes. This results in the thickening of mucus in the respiratory and digestive systems, a hallmark of cystic fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea are primarily related to its inhibition of CFTR function. This leads to a decrease in chloride ion transport, which in turn affects the composition and viscosity of mucus in the respiratory and digestive systems. The thickening of mucus can lead to a range of symptoms such as coughing, wheezing, and difficulty breathing.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea is a potent and selective inhibitor of CFTR function, making it a valuable tool for studying the role of CFTR in cystic fibrosis. However, the use of this compound in lab experiments is limited by its toxicity and potential side effects. Careful consideration must be given to the dosage and exposure time to ensure that the results obtained are reliable and reproducible.
Future Directions
There are several future directions for research involving N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea. One area of interest is the development of more selective and less toxic CFTR inhibitors that can be used in the treatment of cystic fibrosis. Another area of research is the study of the effects of CFTR inhibition on other physiological processes, such as ion transport in other tissues and organs. Finally, the development of new methods for the synthesis and purification of N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea may lead to more efficient and cost-effective production of this compound for use in scientific research.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea is primarily used in the study of cystic fibrosis. It is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. CFTR dysfunction is associated with the development of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-10-4-5-13(8-11(10)2)12(3)20-17(22)21-16-7-6-14(18)9-15(16)19/h4-9,12H,1-3H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASKPZSCYYFLTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)Cl)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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